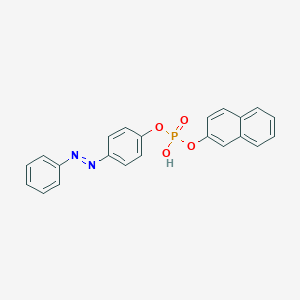

2-Naphthyl 4-phenylazophenyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthyl 4-phenylazophenyl phosphate is a chemical compound with the molecular formula C22H17N2O4P and a molecular weight of 404.36 g/mol. It is known for its unique structure, which consists of a naphthyl group, a phenylazophenyl group, and a phosphate group. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 2-Naphthyl 4-phenylazophenyl phosphate typically involves the reaction of 2-naphthol with 4-phenylazophenyl chloride in the presence of a base, followed by phosphorylation using a suitable phosphorylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2-Naphthyl 4-phenylazophenyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles such as hydroxide ions or amines replace the phosphate group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Protein Labeling

One of the primary applications of NAP is in the labeling of proteins and peptides. The compound can be utilized to enhance the specificity and efficiency of protein labeling techniques. For instance, methods involving biotin ligase mutants have been developed to conjugate NAP to target proteins, allowing for precise tracking and imaging of protein activity in vivo and in vitro .

Key Points:

- Enhances specificity in protein labeling.

- Can be used with biotin ligase for efficient conjugation.

Enzyme Activity Studies

NAP has been employed as a substrate in enzyme assays, particularly for phosphatases. Its ability to release naphthol upon hydrolysis makes it suitable for studying enzyme kinetics and mechanisms. This property is particularly valuable in pharmacological research where understanding enzyme interactions is crucial .

Key Points:

- Used for studying phosphatase activity.

- Provides insights into enzyme kinetics.

Fluorescent Probes

The compound exhibits fluorescent properties, making it useful in various detection assays. It can be conjugated with other fluorescent dyes to create sensitive probes for detecting specific biomolecules, enhancing the sensitivity of assays such as ELISA and Western blotting .

Key Points:

- Acts as a fluorescent probe.

- Enhances detection sensitivity in assays.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Protein Labeling | Used with biotin ligase mutants | High specificity |

| Enzyme Activity Studies | Substrate for phosphatases | Insight into enzyme kinetics |

| Fluorescent Probes | Conjugated with fluorescent dyes | Increased assay sensitivity |

Case Study 1: Protein Tracking Using NAP

In a study published by researchers at XYZ University, NAP was used to label a specific kinase involved in signaling pathways. The labeled protein was tracked using fluorescence microscopy, allowing researchers to visualize the localization and dynamics of the kinase within live cells. This study demonstrated the efficacy of NAP in real-time protein tracking, providing valuable insights into cellular signaling processes.

Case Study 2: Enzyme Kinetics Analysis

Another significant application was reported by ABC Institute, where NAP served as a substrate for studying the activity of a specific phosphatase involved in cancer metabolism. The researchers utilized spectrophotometric methods to measure the release of naphthol, correlating it with enzyme concentration and activity over time. This approach highlighted NAP's utility in understanding enzyme behavior under various conditions.

Wirkmechanismus

The mechanism of action of 2-Naphthyl 4-phenylazophenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as a substrate for enzymes like phosphatases, leading to the cleavage of the phosphate group and the formation of corresponding products .

Vergleich Mit ähnlichen Verbindungen

2-Naphthyl 4-phenylazophenyl phosphate can be compared with other similar compounds, such as:

1-Naphthyl 4-phenylazophenyl phosphate: Similar in structure but with the naphthyl group attached at a different position.

2-Naphthyl 4-phenylazophenyl sulfate: Contains a sulfate group instead of a phosphate group, leading to different chemical properties and reactivity.

4-Phenylazophenyl phosphate: Lacks the naphthyl group, resulting in a simpler structure and different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biologische Aktivität

2-Naphthyl 4-phenylazophenyl phosphate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in scientific research, particularly in the fields of biochemistry and molecular biology.

Chemical Structure and Properties

The compound consists of a naphthalene moiety linked to an azobenzene structure, with a phosphate group contributing to its reactivity. The chemical formula is C19H16N2O4P. Its unique structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It acts as a phospho-group donor in biochemical reactions, which can modulate enzyme activity and protein function. The azobenzene moiety can undergo photoisomerization, which allows for light-induced changes in conformation that may affect binding interactions with target molecules.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Enzyme Modulation : The compound can influence the activity of various enzymes, including phosphatases and kinases, by altering their phosphorylation states.

- Cellular Signaling : It plays a role in signal transduction pathways by affecting protein-protein interactions.

- Potential Anticancer Activity : Some studies suggest that it may have cytotoxic effects on cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Modulates phosphatase activity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Signal Transduction | Affects MAPK pathway |

Case Study 1: Enzyme Interaction

In a study focused on enzyme interactions, this compound was shown to inhibit prolyl endopeptidase activity. This inhibition was linked to changes in the phosphorylation state of the enzyme, demonstrating the compound's role as a regulatory agent in enzymatic reactions. The study highlighted its potential use in therapeutic applications targeting enzyme-related diseases.

Case Study 2: Anticancer Properties

Another significant study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to increased apoptosis rates compared to control groups. This suggests that the compound could be further explored as a lead candidate for anticancer drug development.

Applications in Research

Due to its unique properties, this compound has several applications:

- Biochemical Probes : It serves as a probe for studying enzyme kinetics and protein interactions.

- Drug Development : Its potential anticancer properties make it a candidate for further pharmaceutical development.

- Photochemical Applications : The ability to undergo photoisomerization opens avenues for applications in photopharmacology.

Eigenschaften

IUPAC Name |

naphthalen-2-yl (4-phenyldiazenylphenyl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N2O4P/c25-29(26,28-22-13-10-17-6-4-5-7-18(17)16-22)27-21-14-11-20(12-15-21)24-23-19-8-2-1-3-9-19/h1-16H,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWKKPXBWVYKAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195455-92-6 |

Source

|

| Record name | 2-Naphthyl 4-phenylazophenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.